molecular formula C11H15NSi B2956497 2-[4-(Trimethylsilyl)phenyl]acetonitrile CAS No. 17983-41-4

2-[4-(Trimethylsilyl)phenyl]acetonitrile

Cat. No.: B2956497
CAS No.: 17983-41-4
M. Wt: 189.333
InChI Key: ALCCFYHLEANLTK-UHFFFAOYSA-N
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Description

2-[4-(Trimethylsilyl)phenyl]acetonitrile is an organic compound with the molecular formula C11H15NSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trimethylsilyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trimethylsilyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(Trimethylsilyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trimethylsilyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other functional sites. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trimethylsilyl)phenyl]ethanol
  • 2-[4-(Trimethylsilyl)phenyl]acetaldehyde
  • 2-[4-(Trimethylsilyl)phenyl]acetic acid

Uniqueness

2-[4-(Trimethylsilyl)phenyl]acetonitrile is unique due to the presence of both a trimethylsilyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(4-trimethylsilylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCFYHLEANLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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